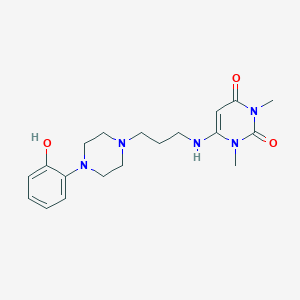
O-Desmethyl Urapidil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desmethyl Urapidil is a chemical compound with a molecular weight of 373.4 g/mol. This compound has numerous applications in scientific research and various industries.
準備方法
The synthesis of O-Desmethyl Urapidil involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反応の分析
O-Desmethyl Urapidil undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
O-Desmethyl Urapidil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of O-Desmethyl Urapidil involves its interaction with specific molecular targets. For instance, it can activate the 5HT-1A receptor, leading to central antihypertensive activity . This interaction helps lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
類似化合物との比較
O-Desmethyl Urapidil is unique due to its specific molecular structure and the presence of both piperazine and uracil moieties. Similar compounds include:
Urapidil: An α-blocker with a similar mechanism of action.
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed in the management of chronic angina.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
生物活性
O-Desmethyl Urapidil is a metabolite of Urapidil, a sympatholytic antihypertensive drug that primarily acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. This article explores the biological activity of this compound, its pharmacokinetics, mechanisms of action, and relevant case studies.
Overview of Urapidil and Its Metabolite
Urapidil is known for its ability to lower blood pressure without causing reflex tachycardia, a common side effect associated with many antihypertensive medications. The drug's unique action is attributed to its dual mechanism: blocking α1-adrenoceptors while also activating 5-HT1A receptors, which helps modulate vascular tone and sympathetic nervous system activity .
This compound arises as a minor metabolite during the metabolism of Urapidil, accounting for approximately 4% of the drug's metabolites. Despite its low concentration, it exhibits biological activity comparable to that of Urapidil itself .
Pharmacokinetics
The pharmacokinetic profile of this compound reflects its parent compound, Urapidil. Following administration, Urapidil undergoes rapid distribution with a biphasic elimination pattern. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life (distribution phase) | ~35 minutes |
| Volume of distribution | 0.8 (0.6-1.2) L/kg |
| Bioavailability | ~72% |
| Protein binding | ~80% |
Urapidil and its metabolites are primarily eliminated via the kidneys, with 50-70% excreted in urine .
This compound's mechanism closely mirrors that of Urapidil. It inhibits the vasoconstrictive effects of catecholamines by blocking postsynaptic α1-adrenoceptors. Additionally, it modulates central nervous system activity, reducing sympathetic tone and contributing to its antihypertensive effects .
Comparative Biological Activity
Research indicates that this compound retains similar biological activities to Urapidil, particularly in terms of vasodilation and blood pressure reduction. Studies have shown that it can significantly inhibit phenylephrine-induced contractions in isolated vascular tissues, demonstrating its effectiveness in managing hypertension .
Case Studies
Several clinical studies have evaluated the efficacy and safety profile of Urapidil and its metabolites in various patient populations:
- Hypertensive Patients : A study involving hypertensive patients demonstrated that administration of Urapidil resulted in significant reductions in systolic and diastolic blood pressure without inducing reflex tachycardia. The role of this compound was noted as contributing to this effect due to its similar action profile .
- Ischemia-Reperfusion Injury : Research has highlighted the potential protective effects of Urapidil in ischemia-reperfusion injuries, such as those occurring during torsion-detorsion events in ovaries and testes. This compound may play a role in mitigating oxidative stress and inflammation during these injuries .
特性
IUPAC Name |
6-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-21-17(14-18(26)22(2)19(21)27)20-8-5-9-23-10-12-24(13-11-23)15-6-3-4-7-16(15)25/h3-4,6-7,14,20,25H,5,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZNTLYYQIDMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













